molecular formula C20H18N2O3S B2443671 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-00-6

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2443671
CAS No.: 866808-00-6
M. Wt: 366.44
InChI Key: MTQNHTGQKICFPV-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been known to target several proteins and enzymes involved in cancer progression . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

This can lead to changes in cellular processes, such as cell proliferation and apoptosis, which are often dysregulated in diseases like cancer .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its interaction with various targets. These pathways could include signal transduction pathways, cell cycle regulation, and apoptosis pathways . The downstream effects of these interactions could lead to the inhibition of cell proliferation and induction of cell death, thereby exerting its therapeutic effects .

Pharmacokinetics

It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This could potentially enhance its bioavailability and efficacy.

Result of Action

The result of the compound’s action is likely the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is based on the known activities of other pyrido[2,3-d]pyrimidines . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the cellular environment could potentially affect the compound’s ability to bind to its targets. Additionally, factors such as the compound’s stability under physiological conditions could also influence its efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno and pyrimidine moiety, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQNHTGQKICFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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